N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrazole derivatives.
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide
- N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide stands out due to its unique combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c1-2-22-13-16(11-19-22)18(23)20-17-9-6-10-21(14-17)12-15-7-4-3-5-8-15/h11,13,15,17H,2-10,12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYABEDFKLPIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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